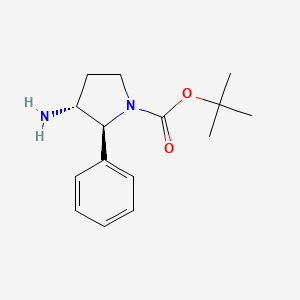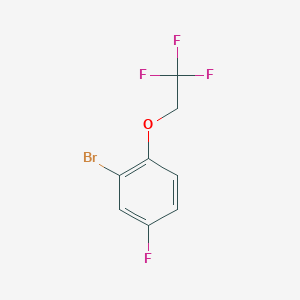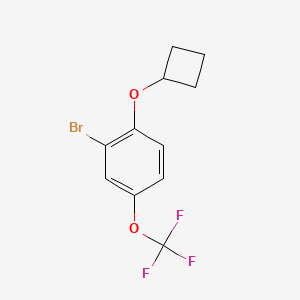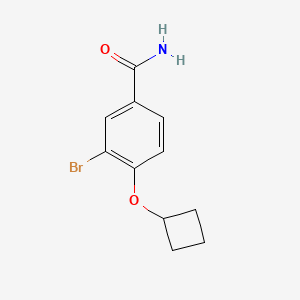
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL
Descripción general
Descripción
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL: is an organic silicon compound with the molecular formula C12H28O4Si . It is characterized by the presence of silicon, oxygen, and carbon atoms arranged in a specific structure. This compound is known for its unique properties, including its ability to improve surface wettability and reduce surface tension in various applications .
Mecanismo De Acción
Target of Action
As an organosilicon compound, it is known to interact with various organic and inorganic substances due to its unique chemical structure .
Mode of Action
Organosilicon compounds are generally known for their ability to form stable covalent bonds with other elements, which can lead to various chemical reactions .
Pharmacokinetics
Like other organosilicon compounds, it is expected to have unique pharmacokinetic properties due to its distinctive chemical structure .
Result of Action
It can also be used as a softener, lubricant, and defoaming agent .
Action Environment
The action, efficacy, and stability of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL can be influenced by various environmental factors. For instance, it is soluble in many organic solvents, suggesting that its action can be influenced by the solvent used . Furthermore, it should be stored at 2-8℃ in a dark environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL typically involves the reaction of silane with sodium hydroxide to produce an oxidized silanol. This intermediate is then subjected to methylation reactions to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL is used as an additive to improve surface wettability and reduce surface tension in various chemical processes .
Biology: In biological research, this compound is utilized for its ability to modify surfaces, making it useful in the development of bio-compatible materials and coatings .
Medicine: While not directly used as a drug, its properties make it valuable in the formulation of medical devices and coatings that require enhanced surface properties .
Industry: This compound finds applications in the production of adhesives, sealants, and coatings, where it acts as a softener, lubricant, and defoaming agent .
Comparación Con Compuestos Similares
- 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-OL
- This compound
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of silicon, oxygen, and carbon atoms, which imparts unique surface-modifying properties. This makes it particularly effective in applications requiring enhanced surface wettability and reduced surface tension .
Propiedades
IUPAC Name |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h13H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGOIGZHUWNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201037-95-8 | |
| Record name | 2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3114318.png)

![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)











